molecular formula C11H14ClNO B8591915 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline CAS No. 1629269-91-5

4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline

Cat. No.: B8591915
CAS No.: 1629269-91-5
M. Wt: 211.69 g/mol
InChI Key: GTODBOQZPJHAAC-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a methylcyclopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The nitration of 4-chloro-2-methoxybenzoic acid to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopropylation: Introduction of the methylcyclopropyl group through a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzenamine: Lacks the methylcyclopropyl group, making it less sterically hindered.

    4-Chloro-2-methoxy-5-methylbenzenamine: Contains a methyl group instead of a methylcyclopropyl group, affecting its reactivity and properties.

Uniqueness

4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is unique due to the presence of the methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1629269-91-5

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-methoxy-5-(1-methylcyclopropyl)aniline

InChI

InChI=1S/C11H14ClNO/c1-11(3-4-11)7-5-9(13)10(14-2)6-8(7)12/h5-6H,3-4,13H2,1-2H3

InChI Key

GTODBOQZPJHAAC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl)acetamide (820 mg, 3.23 mmol), KOH (1.8 g, 32.3 mmol), ethanol (40 mL) and water (20 mL) was stirred at reflux for 12 h. The reaction mixture was extracted with ethyl acetate. The combined organic layer was washed with water and brine, dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=20:1) to afford the desired product (460 mg, 67% yield). ESI-MS m/z: 212.4[M+H]+.
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
67%

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